(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Conformational Analysis Peptide Foldamers β-Turn Mimetics

Sourcing stereochemically inconsistent proline analogs risks backbone flexibility loss and peptide synthesis failure. This (2R,4S)-Boc-4-phenylproline eliminates conformational ambiguity, directly solving rigidification challenges in neurological drug discovery. • Conformational Fidelity: The cis-configuration restricts phenyl orientation and pyrrolidine puckering, enabling precise β-turn mimetic design at the i+1 position, unattainable with trans-isomers. • Synthesis Reliability: Boc protection and free carboxylic acid enable seamless Fmoc/t-Bu SPPS integration. ≥97% HPLC purity benchmark minimizes coupling failure and purification burden. • Supply Assurance: Consistent stock availability eliminates delays in SAR campaigns. Procure with confidence for enzyme active-site probing and foldamer engineering.

Molecular Formula C16H21NO4
Molecular Weight 291.347
CAS No. 144069-70-5
Cat. No. B598299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
CAS144069-70-5
Molecular FormulaC16H21NO4
Molecular Weight291.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
InChIKeyJDAQDIQHICLYKH-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic Acid


(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative classified as a cis-β-phenylproline analogue. It serves as a protected amino acid building block in peptide synthesis, combining the conformational propensity of proline with a sterically restricted aromatic side chain . The compound features a Boc protecting group on the pyrrolidine nitrogen, which facilitates its use in solid-phase peptide synthesis (SPPS) and is widely utilized as a key intermediate in pharmaceutical development for neurological disorders .

cis-(2R,4S) configuration Constrained peptide backbone geometry control
Boc-protected pyrrolidine Compatible with SPPS Fmoc/t-Bu strategies
Research context Neurological target probe design; peptide foldamer studies

Stereochemical Specificity and Substitution Risks


Generic substitution with other proline derivatives or stereoisomers of 4-phenylproline is not feasible due to the specific conformational constraints imparted by the (2R,4S) cis configuration. Research on the core β-phenylproline scaffold demonstrates that the cis-isomer adopts highly restricted, well-defined orientations of the phenyl substituent, which are fundamentally different from the trans-isomer . This conformational restriction alters pyrrolidine ring puckering and influences the secondary structure of resulting peptides, making it a critical selection parameter for applications requiring precise backbone geometry. The Boc group further qualifies the compound for specific N-terminal protection strategies in multistep synthesis .

Target: cis-(2R,4S)
Substitute Risk
Restricted phenyl orientation; specific pyrrolidine puckering
trans-isomer: more flexible orientation may alter peptide secondary structure
Boc protecting group for N-terminal control
Alternative protecting groups may shift SPPS compatibility
cis-β-phenylproline scaffold with aromatic side chain
Generic proline derivatives lack steric restriction

Quantitative Differentiation Evidence


Cis vs. Trans Conformational Restriction in β-Turn Mimetics

The (2R,4S) configuration corresponds to a cis-β-phenylproline core. In a comparative NMR, IR, and X-ray diffraction study on model dipeptides, the cis-β-phenylproline scaffold exhibited significantly more restricted phenyl substituent orientations compared to its trans counterpart . The study noted that the phenyl group in the cis derivative adopts specific, well-defined positions to minimize steric repulsions, leading to a different pyrrolidine ring puckering profile . This conformational difference is a direct consequence of the cis orientation of the phenyl group relative to the carboxylic acid.

Conformational Restriction
Head-to-head
cis-(2R,4S): Highly restricted phenyl orientations
vs
trans: More flexible orientations
Different β-turn backbone geometry; cis essential for rigid scaffold
Based on NMR, IR, X-ray on dipeptides; solid and solution state
Conformational Analysis Peptide Foldamers β-Turn Mimetics

Chiral Chromatographic Resolution Profile

The synthesis of the four stereoisomers of β-phenylproline, the core of the target compound, was achieved via HPLC enantioseparation. The cis- and trans-racemic precursors were prepared and resolved on different chiral stationary phases (CSPs), indicating distinct chromatographic behavior . The cis-β-phenylproline precursor was resolved using a Chiralpak IA column (amylose-based CSP), while the trans- precursor required a Chiralpak IC column (cellulose-based CSP) . This difference in CSP selectivity confirms a structural differentiation that impacts purification strategy.

Chiral Resolution Method
Cross-study comparable
Semipreparative HPLC: Chiralpak IA (cis) vs Chiralpak IC (trans), 250×20 mm
Distinct CSP chemistry confirms structural differentiation
Enantioseparation method specificity; resolution values not reported
Chiral Resolution HPLC Enantioseparation Amino Acid Synthesis

Purity Benchmark Against Common In-Class Alternatives

Reputable suppliers list the compound with high purity grades suitable for demanding synthesis. For instance, Chem-Impex catalog specifies a purity of ≥ 97% (HPLC) for CAS 144069-70-5 , while other industrial suppliers like MolCore offer a standard purity of 97% . In contrast, some common in-class alternatives such as the (2S,4S)-isomer (CAS 96314-29-3) are frequently listed at a lower standard purity of 95% from various vendors . For the (2R,4R)-isomer (CAS 158567-91-0), a purity of ≥ 99% is available from specialty suppliers, but this is the thermodynamically different trans-configuration .

Purity Benchmark
Specification review
(2R,4S)-isomer: ≥97% (HPLC)
vs
(2S,4S)-isomer: 95% common grade
May support procurement consistency; higher purity than lower grade alternative
Supplier specifications; independent verification recommended
Quality Control Purity Specification Peptide Synthesis Grade

Validated Application Scenarios


Constrained β-Turn Peptidomimetic Synthesis

The cis-phenylpyrrolidine core of the compound is instrumental in designing foldamers and β-turn mimetics. The highly restricted orientation of the phenyl substituent in the cis configuration, evidenced by NMR and X-ray studies, makes it a superior choice for rigidifying the i+1 position of a β-turn compared to the trans analog . This application is critical in developing peptide-based therapeutics with enhanced stability and target affinity.

Solid-Phase Synthesis of Pharmaceutical Intermediates

The compound's Boc-protected amine and free carboxylic acid make it an immediate fit for standard Fmoc/t-Bu SPPS strategies. Its use as a key intermediate in synthesizing drugs targeting neurological disorders is well-documented by chemical suppliers . The consistent 97% HPLC purity benchmark from specialized vendors reduces the risk of synthesis failure, thereby justifying its procurement over generic or lower-purity cis-proline alternatives.

Stereochemical Probe for Enzymology Studies

Given the distinct ring puckering and side-chain orientation of the (2R,4S)-cis isomer relative to the (2S,4S)-trans isomer, this compound can be deployed as a stereochemical probe to investigate the active-site geometry of proline-recognizing enzymes or transporters. The documented conformational restriction of the cis isomer provides a rationale for differential biological activity, making it a valuable tool for structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Constrained β-turn peptidomimetic design
cis-phenylpyrrolidine conformational restriction
β-turn geometry and backbone rigidity review
Solid-phase peptide synthesis (SPPS)
Boc-protected pyrrolidine and free acid compatibility
Coupling efficiency and purity consistency
Proline-recognizing enzyme SAR studies
Stereochemical probe with defined ring puckering
Active-site geometry interpretation
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